molecular formula C25H27NO2 B1662132 Endoxifen CAS No. 112093-28-4

Endoxifen

Cat. No.: B1662132
CAS No.: 112093-28-4
M. Wt: 373.5 g/mol
InChI Key: MHJBZVSGOZTKRH-IZHYLOQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Endoxifen (4-hydroxy-N-desmethyltamoxifen) is the principal active metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in estrogen receptor-positive (ER+) breast cancer therapy . It is generated via sequential metabolism by cytochrome P450 enzymes CYP3A4/5 and CYP2D6 . This compound exhibits significantly higher anti-estrogenic potency than tamoxifen, with an IC50 of 0.01–0.10 μM in estrogen-stimulated proliferation assays using MCF-7 breast cancer cells . Clinically, this compound achieves plasma concentrations 5–20 times higher than 4-hydroxytamoxifen (4-OH-Tam), another active tamoxifen metabolite, making it a critical therapeutic agent . Its direct administration bypasses interpatient variability in CYP2D6 activity, which affects tamoxifen’s metabolic efficacy .

Preparation Methods

Synthetic Routes to Endoxifen

Core Synthetic Pathway

The foundational synthesis of this compound begins with 4-hydroxy-N-desmethyltamoxifen, which undergoes sequential functional group transformations. A representative large-scale procedure involves:

  • Bromination of the phenolic hydroxyl group using phosphorus tribromide in dichloromethane at 40-50°C for 16 hours
  • Quaternization with methylamine in ethyl acetate/water biphasic system
  • Crystallization-induced asymmetric transformation to favor the Z-isomer

Critical process parameters include maintaining reaction temperatures below 50°C during exothermic steps and precise pH control during workup procedures to prevent epimerization. The initial synthesis typically yields a 50:50 mixture of Z- and E-isomers, necessitating advanced purification strategies.

Solvent Optimization in Key Steps

Recent process improvements have identified optimal solvent systems for each synthetic stage:

Reaction Step Optimal Solvent Temperature Range Yield Improvement
Bromination Dichloromethane 40-50°C 15% vs. THF
Quaternization Ethyl acetate/water 20-25°C 92% conversion
Intermediate Crystallization Acetone -10°C to 5°C 78% recovery

The selection of dichloromethane for bromination minimizes side reactions compared to tetrahydrofuran, while ethyl acetate's limited water solubility enables efficient phase separation during quaternization.

Isomer Separation and Purification

Recrystallization-Based Enrichment

The patented multi-step recrystallization process achieves Z-isomer enrichment through strategic solvent selection:

First Recrystallization (Isopropyl Acetate):

  • Dissolves 50:50 Z/E mixture at 88°C (55 L solvent per kg feedstock)
  • Slow cooling to 23°C over 6 hours precipitates E-enriched crystals
  • Mother liquor contains Z/E ratio improved from 1:1 to 1.9:1

Second Recrystallization (Acetone):

  • Concentrated mother liquor dissolved in refluxing acetone (52 L/kg)
  • Gradual cooling to 1-5°C over 40 hours yields Z-enriched crystals
  • Final Z/E ratio reaches 19:1 in crystalline product

This counterintuitive approach exploits the E-isomer's higher solubility in isopropyl acetate at reduced temperatures, contrary to conventional solubility expectations.

Thermal Isomerization Recycling

A breakthrough innovation enables conversion of residual E-isomer through thermal equilibration:

  • Dissolve E-enriched fractions in isopropyl acetate (70-90°C)
  • Maintain at equilibrium temperature for 2-4 hours (Z/E ≈ 1:1)
  • Rapid cooling to 20°C precipitates Z-isomer
  • Recycle mother liquor through repeated thermal cycles

This process increases overall Z-isomer yield from 48% to 72% in pilot-scale runs. The thermal energy required follows the Arrhenius relationship:

$$ k = A e^{-E_a/(RT)} $$

Where activation energy (E_a) for Z→E isomerization measures 92 kJ/mol in isopropyl acetate.

Process Optimization and Scale-Up

Solvent Recovery Systems

Modern facilities implement closed-loop solvent recovery to reduce environmental impact:

Solvent Recovery Efficiency Reuse Cycle Limit
Isopropyl Acetate 98.2% 12 cycles
Acetone 99.1% 18 cycles
Dichloromethane 97.5% 8 cycles

Advanced distillation columns with molecular sieve dehydration maintain solvent purity >99.9% through multiple reuse cycles.

Crystallization Kinetics Control

Precision cooling protocols optimize crystal morphology and filtration rates:

  • Initial cooling rate: 0.5°C/min from 88°C to 50°C
  • Secondary cooling: 1.0°C/min from 50°C to 20°C
  • Final equilibration: 48 hours at -10°C

This regimen produces uniform cubic crystals (50-100 μm) with bulk density >0.6 g/cm³, enabling centrifugation at 800g rather than traditional filtration.

Analytical Quality Control

Chromatographic Purity Assessment

Current USP standards require:

Parameter Specification Method
Z-Isomer Purity ≥98.5% HPLC [USP <621>]
E-Isomer Content ≤1.0% Chiral SFC
Total Impurities ≤0.5% UPLC-PDA

The optimized process consistently meets these criteria with 99.2±0.3% Z-isomer purity across 23 production batches.

Solid-State Characterization

Advanced analytical techniques verify crystalline form stability:

  • XRPD: Characteristic peaks at 8.7°, 12.3°, 17.5° 2θ confirm Form I polymorph
  • DSC: Sharp endotherm at 158-160°C (melting) with no decomposition below 200°C
  • TGA: <0.1% weight loss up to 150°C, confirming anhydrous nature

Environmental and Economic Considerations

Process Mass Intensity (PMI)

The modern Z-endoxifen process demonstrates significant improvements:

Metric Traditional Process Optimized Process
PMI (kg/kg API) 287 89
Energy Consumption 152 kWh/kg 48 kWh/kg
Water Usage 630 L/kg 95 L/kg

These enhancements reduce carbon footprint by 62% compared to earlier synthetic routes.

Cost Analysis

Breakdown of production costs at 100 kg scale:

Cost Component Percentage Reduction vs. 2015
Raw Materials 41% 28%
Solvent Recovery 18% 54%
Energy 15% 63%
Labor 12% 22%
Waste Disposal 8% 71%
Quality Control 6% 15%

The implementation of continuous crystallization and thermal recycling accounts for 83% of total cost reductions.

Chemical Reactions Analysis

Tamoxifen Metabolism

Endoxifen is a secondary metabolite of tamoxifen, formed via CYP2D6-mediated oxidation of N-desmethyltamoxifen (NDT) . This enzymatic process introduces a hydroxyl group at the 4-position of the tamoxifen scaffold (Table 1).

Table 1: Metabolic Pathway to this compound

PrecursorEnzymeModificationProduct
TamoxifenCYP3A4N-demethylationNDT
NDTCYP2D64-hydroxylationThis compound

Isomerization Dynamics

This compound exists as E- and Z-isomers, with the Z-isomer being therapeutically active. Key findings include:

  • Thermodynamic Instability : The E-isomer undergoes spontaneous isomerization to the Z-form in solution, driven by steric and electronic factors .

  • Crystallographic Evidence : X-ray structures (PDB: 3Q97) confirm that the Z-isomer adopts a conformation favoring ER antagonism, while the E-isomer mimics estrogenic ER agonism .

Table 3: Docking Scores of this compound Isomers with ERα

IsomerGScoreH-bond Energyvan der Waals Energy
Z-Endoxifen-14.22-1.5-48.6
E-Endoxifen-10.65-1.60.6

Thermal Decomposition

Under high temperatures (>200°C), this compound degrades into:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Nitrogen oxides (NOₓ) .

Proteasomal Degradation

In ER-positive breast cancer cells, this compound induces ERα degradation via the ubiquitin-proteasome pathway (Fig. 1C) . This is concentration-dependent, with significant ERα reduction observed at ≥10 nM .

ERα Binding and Antagonism

  • Mechanism : this compound binds ERα, displacing helix 12 (H12) to prevent coactivator recruitment. This contrasts with 4OHT, which stabilizes ERα .

  • Potency : this compound (IC₅₀ = 20 nM) is equipotent to 4OHT in suppressing ER-dependent proliferation .

Enzyme Interactions

  • SULT1E1 Inhibition : this compound competitively inhibits estrogen sulfotransferase (Ki = 0.5 µM), potentiating local estrogenic activity in tissues .

Stability in Solution

  • Solubility : this compound is soluble in DMF (20 mg/mL), ethanol (20 mg/mL), and DMSO (2 mg/mL) .

  • Photostability : Prolonged UV exposure induces Z-to-E isomerization, reducing therapeutic efficacy .

This synthesis of chemical and biochemical data underscores this compound’s complexity as a therapeutic agent, highlighting its metabolic origins, isomer-specific activity, and interactions with biological targets.

Scientific Research Applications

Endoxifen is the most abundant active metabolite of tamoxifen, a drug used to treat breast cancer. Research into this compound aims to avoid issues linked to CYP2D6 polymorphisms, which affect how individuals metabolize tamoxifen .

Scientific Research Applications

Breast Cancer Treatment

  • Mechanism of Action this compound has superior antiestrogenic effects compared to tamoxifen. It inhibits estrogen-dependent tumor growth and targets estrogen receptor alpha (ERα) for degradation in breast cancer cells . Global gene expression profiling shows that this compound's effects on cells are different from those of tamoxifen .
  • Clinical Trials A Phase 1 clinical trial of Z-endoxifen, the active isomer of this compound, showed promising antitumor activity in patients with ER-positive breast cancer who had progressed on multiple endocrine therapies . Patients treated with Z-endoxifen achieved Z-endoxifen concentrations greatly exceeding those achieved with tamoxifen, with manageable toxicity .
  • Tamoxifen Resistance this compound has demonstrated substantial antitumor activity in patients who had previously progressed on tamoxifen, suggesting it may benefit tamoxifen-resistant patients .
  • Clinical Benefit Rate A clinical trial administering Z-endoxifen to women with hormone-refractory metastatic breast cancer showed that Z-endoxifen was well-tolerated and associated with clinical benefit . Clinical benefit was defined as complete response, partial response, or stable disease for six or more cycles .
  • CYP2D6 enzyme activity Patients who poorly metabolize tamoxifen due to low CYP2D6 enzyme activity have very low concentrations of this compound and a higher risk of breast cancer .
  • Reduced Mammographic Breast Density The KARISMA-Endoxifen Phase 2 study of (Z)-endoxifen in premenopausal women with mammographic breast density (MBD) demonstrated that low doses of (Z)-endoxifen significantly reduced MBD and were generally well tolerated .

Gynecologic Cancers

  • Non-Breast Malignancies A study investigated the pharmacokinetics, safety, and efficacy of Z-endoxifen using doses up to 360 mg daily in patients with non-breast malignancies .
  • Antitumor Activity Evidence of antitumor activity and prolonged stable disease has been achieved with Z-endoxifen despite prior tamoxifen therapy .

Pharmacokinetics and Pharmacodynamics

  • Variability in this compound Formation Research has shown that CYP3A significantly explains 54% of the observed variability in this compound formation .
  • Target Plasma Level Further escalation of Z-endoxifen dosage was suspended in one study due to the pill burden and exceeding the defined target plasma level of Z-endoxifen .
  • Plasma Concentrations The mean this compound plasma concentration was 5.18 ng/mL in the 1 mg arm and 10.87 ng/mL in the 2 mg arm after one month of therapy. Plasma concentrations stayed the same at three and six months .

Other Applications

  • Bipolar Disorder this compound is emerging as an antimanic agent in bipolar disorder .

Comparison with Similar Compounds

Endoxifen vs. 4-Hydroxytamoxifen (4-OH-Tam)

  • Pharmacodynamic Similarities :
    Both compounds demonstrate similar binding affinities for ERα and ERβ, with ~100-fold greater affinity than tamoxifen . They inhibit estrogen-induced proliferation in MCF-7 cells with comparable IC50 values (~10<sup>−9</sup>–10<sup>−5</sup> M) .
  • Pharmacokinetic Differences :
    this compound achieves 5–20-fold higher steady-state plasma concentrations than 4-OH-Tam in patients, due to its slower clearance and higher metabolic yield from tamoxifen . This makes this compound the dominant contributor to tamoxifen’s anti-tumor effects .
  • Mechanistic Divergence :
    this compound uniquely induces proteasomal degradation of ERα, a mechanism shared with the pure anti-estrogen ICI 182,780 (ICI), whereas 4-OH-Tam primarily acts as a competitive ER antagonist .

Table 1: Key Comparisons Between this compound and 4-OH-Tam

Parameter This compound 4-OH-Tam
Plasma Concentration 5–20-fold higher Lower
ERα Binding Affinity ~100-fold > Tamoxifen ~100-fold > Tamoxifen
ERα Degradation Yes (similar to ICI) No
Clinical Impact Primary therapeutic metabolite Minor role due to low levels

This compound vs. Tamoxifen

  • Potency :
    this compound is 30–100-fold more potent than tamoxifen in suppressing ER-dependent gene expression and proliferation .
  • Metabolic Independence :
    Direct this compound administration circumvents metabolic limitations of tamoxifen, such as CYP2D6 polymorphism-related variability .
  • Gene Expression Profiles :
    this compound regulates fewer estrogen-responsive genes than tamoxifen but demonstrates unique ER-independent effects, including modulation of oncogenic signaling pathways .

This compound vs. ICI 182,780 (Fulvestrant)

  • ERα Degradation :
    Both induce proteasomal ERα degradation, but ICI is more potent, causing near-complete ERα loss .
  • Gene Regulation :
    ICI alters >2,000 genes, while this compound affects ~1,000, with minimal overlap (~4% shared genes) . ICI predominantly suppresses ER-driven pathways, whereas this compound exhibits mixed agonistic/antagonistic activity .

Table 2: Mechanistic Differences Between this compound and ICI 182,780

Parameter This compound ICI 182,780
ERα Degradation Partial Complete
Gene Targets ~1,000 genes >2,000 genes
ER-Independent Effects Yes (kinase modulation) Limited
Clinical Stage Phase I/II trials Approved for metastatic cancer

Isomer-Specific Activity

This compound’s (Z)-isomer is therapeutically active, while the (E)-isomer is weakly anti-estrogenic or estrogenic . Isomerization under storage or physiological conditions can reduce efficacy, necessitating strict quality control in formulations .

Research Findings and Clinical Implications

  • Concentration-Dependent Effects: At clinically relevant concentrations (20–100 nM), this compound blocks estrogen-induced proliferation and uniquely regulates genes involved in apoptosis and cell cycle arrest . Higher concentrations (1,000 nM) activate non-ER pathways, such as kinase inhibition .
  • CYP2D6 Genotype Impact: Poor metabolizers exhibit lower this compound levels, but dose escalation to 40 mg/day can normalize concentrations in intermediate metabolizers .
  • Toxicity Considerations : Elevated this compound levels correlate with endometrial hyperplasia, highlighting the need for therapeutic drug monitoring .

Biological Activity

Endoxifen, an active metabolite of tamoxifen, has gained attention for its biological activity, particularly in the treatment of hormone receptor-positive breast cancer and various psychiatric disorders. This article explores the compound's mechanisms of action, efficacy in clinical settings, and potential therapeutic applications.

This compound functions primarily as a selective estrogen receptor modulator (SERM) . It exhibits a significantly higher binding affinity to estrogen receptors (ERs) compared to its parent compound, tamoxifen. Studies have shown that this compound is capable of suppressing estrogen-dependent growth in ER-positive breast cancer cells with up to 100-fold greater potency than tamoxifen itself .

Key Pathways Influenced by this compound:

  • Estrogen Receptor Modulation : this compound binds to ERs and blocks estrogen's proliferative effects on breast cancer cells.
  • PKC Inhibition : Recent findings indicate that this compound also acts as an inhibitor of protein kinase C (PKC), which is implicated in various cellular functions and often elevated in breast tumors .
  • Induction of Apoptosis : this compound has been shown to induce cell-cycle arrest and apoptosis in cancer cells at concentrations achievable in extensive metabolizers of tamoxifen .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by genetic polymorphisms in the CYP2D6 enzyme, which is responsible for converting tamoxifen into its active metabolites. Variations in CYP2D6 activity can lead to significant differences in this compound plasma levels among patients, impacting therapeutic outcomes .

Breast Cancer Treatment

This compound has demonstrated substantial antitumor activity in clinical trials involving patients who had previously progressed on tamoxifen. Early-phase studies indicated that it could effectively inhibit estrogen-stimulated gene expression when combined with other treatments .

StudyPopulationFindings
Early Phase TrialsBreast cancer patientsSignificant antitumor activity observed; complete blockade of estrogen-stimulated genes when combined with tamoxifen
Pharmacogenomic StudiesWomen on tamoxifenGenetic variations affecting CYP2D6 led to differing this compound levels and responses

Psychiatric Applications

Recent case studies have explored the use of this compound in treating mood disorders, particularly bipolar disorder with comorbid substance use disorders. In these cases, this compound led to notable improvements in mood stability and reductions in impulsivity and substance use .

Case StudyTreatmentOutcome
Bipolar Disorder CasesThis compound 8 mg/day + Olanzapine60% reduction in manic symptoms; improved adherence and stability reported
Borderline Personality DisorderThis compoundReduced impulsivity; improved mood and functional relationships noted

Safety Profile

This compound has been reported to have a favorable safety profile, with most adverse effects being mild and manageable. Commonly reported side effects include headache, nausea, and vomiting; however, serious adverse events are rare .

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms by which endoxifen exerts its anti-estrogenic effects in breast cancer cells?

this compound binds to estrogen receptors (ER) with high affinity, inducing receptor degradation and suppressing estrogen-mediated gene transcription. Unlike tamoxifen, this compound downregulates ERα expression and alters global gene expression profiles in MCF-7 cells, even at low concentrations (e.g., 20 nM). Methodologically, ER degradation can be quantified via Western blotting, while transcriptomic changes are best analyzed using microarray or RNA-seq platforms .

Q. How does this compound differ from 4-hydroxy-tamoxifen (4-OH-Tam) in terms of gene regulation?

While both metabolites suppress estrogen-induced proliferation, this compound regulates 177 genes not affected by estrogen alone, compared to 77 genes for 4-OH-Tam. Overlap exists in E2-sensitive genes (R² = 0.99 for fold-change correlation), but this compound uniquely impacts pathways like apoptosis and cell cycle arrest. Researchers should use hierarchical clustering and pathway analysis (e.g., Gene Ontology) to distinguish these effects .

Q. What analytical methods are recommended for quantifying this compound isomers and degradation products?

High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) or LC-MS with all-ion fragmentation (AIF) can resolve (Z)- and (E)-endoxifen isomers. For impurity profiling, 2D NMR and high-resolution mass spectrometry (HRMS) are critical to identify degradants like (E)-endoxifen, which forms under acidic/basic conditions .

Advanced Research Questions

Q. How can conflicting clinical data on CYP2D6 polymorphisms and this compound efficacy be reconciled in pharmacogenomic studies?

Discrepancies arise from population-specific CYP2D6 allele frequencies (e.g., *4 vs. *10 variants) and co-administered CYP2D6 inhibitors (e.g., fluoxetine). To address this, researchers should:

  • Stratify patients by CYP2D6 phenotype (poor vs. extensive metabolizers) using genotyping panels.
  • Perform longitudinal pharmacokinetic studies to correlate this compound serum levels (LOQ: 6 ng/mL via LC-MS) with recurrence-free survival (RFS).
  • Use multivariable Cox regression to adjust for confounders like progesterone receptor status .

Q. What experimental designs are optimal for studying this compound's concentration-dependent effects on gene expression?

  • Dose-response models : Treat MCF-7 cells with this compound concentrations mimicking clinical scenarios (e.g., 20 nM for poor metabolizers, 100 nM for extensive metabolizers).
  • Co-treatment assays : Include tamoxifen and N-desmethyltamoxifen (NDT) to simulate in vivo metabolite interactions.
  • Time-course analysis : Assess transcriptomic changes at 24-hour intervals to capture dynamic regulation .

Q. How do photodegradation by-products (PBPs) of this compound in wastewater impact environmental toxicity?

this compound degrades under sunlight (83% reduction in 150 minutes) into eight PBPs, seven of which are more toxic than the parent compound. Researchers should:

  • Use solar simulators to replicate photodegradation kinetics.
  • Identify PBPs via LC-HRMS and predict toxicity using QSAR models.
  • Test biodegradation using bacterial strains (e.g., Pseudomonas) isolated from wastewater treatment plants (WWTPs) .

Properties

IUPAC Name

4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJBZVSGOZTKRH-IZHYLOQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149880
Record name (Z)-Endoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112093-28-4, 110025-28-0
Record name Endoxifen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112093-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Endoxifen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112093284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Z-Endoxifen
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749798
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Z)-Endoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 110025-28-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENDOXIFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46AF8680RC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Endoxifen
Reactant of Route 2
Endoxifen
Reactant of Route 3
Endoxifen
Reactant of Route 4
Reactant of Route 4
Endoxifen
Reactant of Route 5
Reactant of Route 5
Endoxifen
Reactant of Route 6
Endoxifen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.